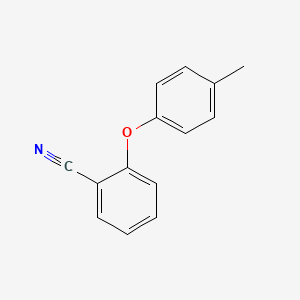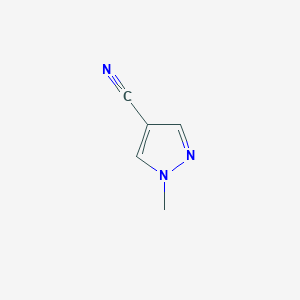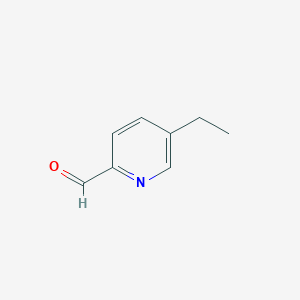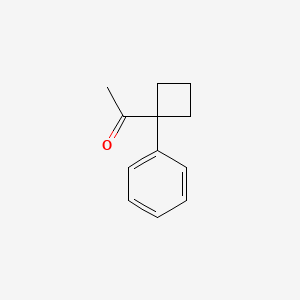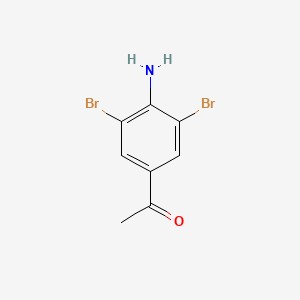
4'-Amino-3',5'-dibromoacetophenone
Vue d'ensemble
Description
4’-Amino-3’,5’-dibromoacetophenone is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of 4’-Amino-3’,5’-dibromoacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a phenyl ring. The phenyl ring has two bromine atoms and one amino group attached to it .Physical And Chemical Properties Analysis
4’-Amino-3’,5’-dibromoacetophenone has a molecular weight of 292.96 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
- Field : Organic Chemistry Education .
- Summary : The α-bromination reaction of carbonyl compounds, a significant topic in organic chemistry, was applied in an innovative experiment conducted by junior undergraduates . The bromination of various acetophenone derivatives was investigated .
- Methods : The experiment employed pyridine hydrobromide perbromide as the brominating agent, focusing on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . 4-chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
- Field : Analytical Chemistry .
- Summary : A method for the analysis of weak anionic surfactants based on N-acyl amino acids was developed . The surfactants were derivatized using 2,4′-dibromoacetophenone yielding 4′-bromophenacyl esters suitable for spectrophotometric detection .
- Methods : Surfactants containing glycine, threonine and glutamic acid were analyzed after derivatization using reversed-phase liquid chromatography with UV/Vis and MS detection .
- Results : The relative content of the homologues of N-acyl-linked fatty acids was expressed using the determined method . The intraday repeatability and stability of the prepared derivatives was tested .
- Field : Organic Synthesis .
- Summary : α,α-Dibromoacetophenones, including 4’-Amino-3’,5’-dibromoacetophenone, are used in the synthesis of 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b][1,3,4]thiadiazines .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Application in Organic Chemistry Education
Application in Analysis of N-Acyl Amino Acid Surfactants
Application in Synthesis of 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b][1,3,4]thiadiazines
Propriétés
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXBJMFPXRNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511733 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Amino-3',5'-dibromoacetophenone | |
CAS RN |
22589-50-0 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



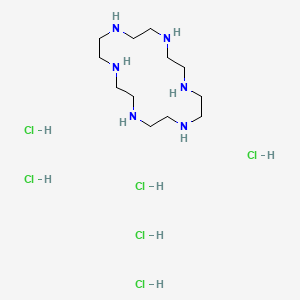
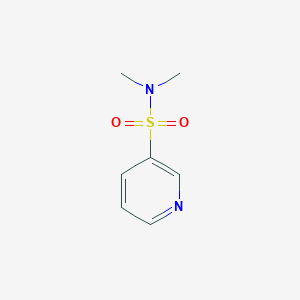
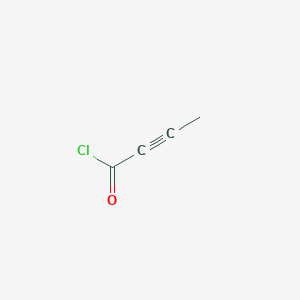
![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

